

Milademetan Tosylate Hydrate: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Milademetan tosylate hydrate	
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Abstract

Milademetan tosylate hydrate, also known as DS-3032b, is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein. By disrupting the MDM2-p53 interaction, milademetan is designed to reactivate the tumor suppressor p53 pathway, leading to cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of **milademetan tosylate hydrate**, with a focus on quantitative data and detailed methodologies for drug development professionals.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[2] However, in many cancers that retain wild-type TP53, the p53 pathway is often inactivated through other mechanisms. One of the most critical negative regulators of p53 is the E3 ubiquitin ligase MDM2.[2]





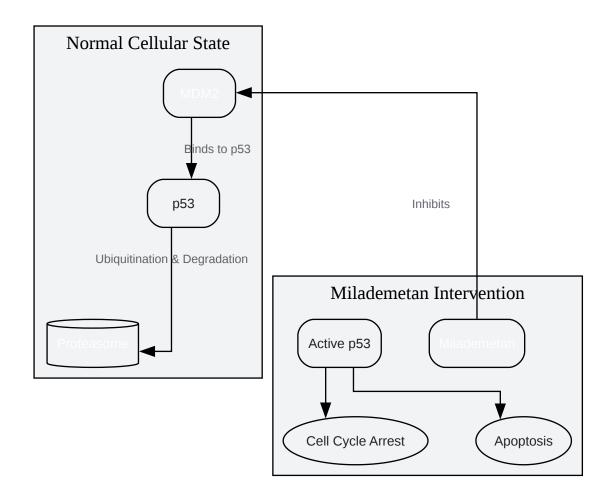


MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3] This interaction effectively keeps p53 levels low in healthy cells. In certain cancers, amplification of the MDM2 gene or overexpression of the MDM2 protein leads to excessive p53 degradation, thereby promoting tumor cell survival and proliferation.[2] This makes the MDM2-p53 interaction an attractive target for therapeutic intervention. Milademetan was developed to inhibit this interaction and restore the tumor-suppressing function of p53.[3]

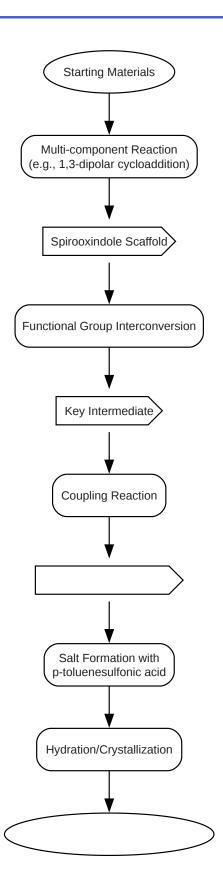
Mechanism of Action

Milademetan is a specific and orally active MDM2 inhibitor. It binds to MDM2 and blocks its interaction with p53.[3] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein in the nucleus.[4] The restored p53 can then act as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and BAX, which in turn mediate G1 cell cycle arrest, cellular senescence, and apoptosis.[5]









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